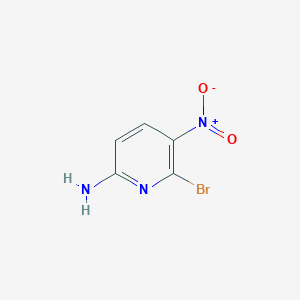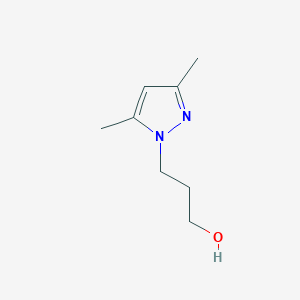
6-Bromo-5-nitropiridin-2-amina
Descripción general
Descripción
6-Bromo-5-nitropyridin-2-amine, also known as 6-Bromo-5-nitropyridine-2-amine or 6-Bromo-5-nitropyridine-2-amine, is an organic compound with the molecular formula C6H4BrN3O. It is an important intermediate in the synthesis of a variety of organic compounds, and has a wide range of applications in the chemical and pharmaceutical industries.
Aplicaciones Científicas De Investigación
Química Medicinal
6-Bromo-5-nitropiridin-2-amina: es un intermedio valioso en la química medicinal. Sirve como bloque de construcción para la síntesis de diversos compuestos farmacéuticos, particularmente aquellos que contienen la porción piridina, que es una estructura común en muchos medicamentos . Su grupo nitro y su átomo de bromo lo convierten en un reactivo versátil para su posterior funcionalización, lo que lleva al desarrollo de nuevos agentes terapéuticos.
Ciencia de Materiales
En la ciencia de materiales, este compuesto se puede utilizar para crear materiales novedosos con propiedades electrónicas específicas. Los derivados de nitropiridina son candidatos potenciales para la creación de semiconductores orgánicos, que son esenciales para el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos.
Síntesis Orgánica
This compound: juega un papel crucial en la síntesis orgánica. Se utiliza en varias reacciones de acoplamiento, como el acoplamiento de Suzuki, para sintetizar moléculas orgánicas complejas. Estas reacciones son fundamentales para la construcción de enlaces carbono-carbono, fundamentales para crear estructuras orgánicas más grandes .
Descubrimiento de fármacos
Este compuesto es fundamental en el descubrimiento de fármacos, particularmente en las primeras etapas de identificación y optimización de pistas. Sus características estructurales permiten la detección de alto rendimiento y el desarrollo de candidatos a fármacos con potencial actividad biológica .
Bioquímica
En bioquímica, This compound se puede utilizar para estudiar las interacciones enzima-sustrato. Puede actuar como sustrato o inhibidor para varias enzimas, ayudando a dilucidar sus mecanismos de acción e influencia en las vías metabólicas.
Farmacología
Farmacológicamente, los derivados de This compound se pueden explorar por su potencial terapéutico. Pueden exhibir diversas actividades biológicas, como propiedades antiinflamatorias, antibacterianas o anticancerígenas, que son valiosas en el desarrollo de nuevos medicamentos.
Química Analítica
En química analítica, este compuesto se puede utilizar como estándar o reactivo en métodos cromatográficos y espectrometría de masas. Ayuda en el análisis cualitativo y cuantitativo de mezclas complejas, ayudando en la identificación de sustancias desconocidas .
Ciencias Ambientales
Por último, This compound y sus derivados se pueden estudiar por su impacto ambiental. Se pueden utilizar como trazadores o marcadores en la vigilancia ambiental para rastrear las fuentes de contaminación y comprender la distribución de contaminantes en los ecosistemas.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.37 , which could influence its distribution within the body. More detailed studies are needed to fully understand the pharmacokinetics of this compound.
Análisis Bioquímico
Biochemical Properties
6-Bromo-5-nitropyridin-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used to study hydrogen-bonding patterns in cocrystals . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can affect the stability and activity of the biomolecules involved.
Cellular Effects
The effects of 6-Bromo-5-nitropyridin-2-amine on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes and proteins, thereby altering cellular responses and metabolic activities . These effects can vary depending on the concentration and exposure time of the compound.
Molecular Mechanism
At the molecular level, 6-Bromo-5-nitropyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and other interactions with proteins and nucleic acids is crucial for its mechanism of action . These interactions can modulate the activity of target molecules, resulting in various biochemical and cellular outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-5-nitropyridin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 6-Bromo-5-nitropyridin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
6-Bromo-5-nitropyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through specific pathways, leading to the formation of metabolites that may have distinct biological activities . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-5-nitropyridin-2-amine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s availability and effectiveness in different tissues and organs.
Subcellular Localization
The subcellular localization of 6-Bromo-5-nitropyridin-2-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
6-bromo-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSICIBOPCHOCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516056 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84487-05-8 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)








